2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid
Overview
Description
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by a propanoic acid backbone with a 4-nitrophenyl group and two methyl groups attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which can be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques is common in industrial settings to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2,2-Dimethyl-3-(4-aminophenyl)propanoic acid, while oxidation can lead to the formation of various oxidized derivatives.
Scientific Research Applications
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The specific pathways involved depend on the context of its use and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3-(4-aminophenyl)propanoic acid: A reduced form of the compound with an amino group instead of a nitro group.
2,2-Dimethyl-3-(4-chlorophenyl)propanoic acid: A similar compound with a chlorine substituent on the aromatic ring.
2,2-Dimethyl-3-(4-methoxyphenyl)propanoic acid: A derivative with a methoxy group on the aromatic ring.
Uniqueness
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable compound for various applications in research and industry.
Biological Activity
2,2-Dimethyl-3-(4-nitrophenyl)propanoic acid (DMNPPA) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of a nitrophenyl group, which may contribute to its reactivity and interactions with various biological targets. This article aims to provide a comprehensive overview of the biological activity of DMNPPA, including its mechanisms of action, applications in scientific research, and relevant case studies.
Chemical Structure and Properties
The structure of DMNPPA can be described as follows:
- Molecular Formula: C12H15NO2
- Molecular Weight: 219.25 g/mol
-
Structure:
The compound features a propanoic acid backbone with dimethyl and nitrophenyl substituents, which may influence its solubility and interaction with biological systems.
The biological activity of DMNPPA is primarily attributed to its ability to interact with various molecular targets within cells. The nitro group in the structure can undergo reduction, leading to the formation of reactive intermediates that may interact with proteins, enzymes, or nucleic acids. This interaction can result in several biological effects, including:
- Enzyme Inhibition: DMNPPA has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may also interact with cellular receptors, influencing signaling pathways related to inflammation and cellular proliferation.
Antiproliferative Effects
Research indicates that DMNPPA exhibits antiproliferative activity against various cancer cell lines. A study evaluated the compound's effects on HeLa (cervical), HepG2 (liver), and 4T1 (breast) cancer cell lines. Key findings include:
- HeLa Cells: Significant reduction in cell viability was observed at concentrations above 50 µM.
- HepG2 Cells: Moderate sensitivity was noted, with an IC50 value around 75 µM.
- 4T1 Cells: The most sensitive cell line with an IC50 of approximately 40 µM.
These findings suggest that DMNPPA may serve as a lead compound for developing new anticancer agents.
Anti-inflammatory Activity
In addition to its antiproliferative properties, DMNPPA has shown promise in anti-inflammatory applications. It has been investigated for its ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.
Cell Line | IC50 (µM) | Effect |
---|---|---|
HeLa | 50 | Significant reduction in viability |
HepG2 | 75 | Moderate sensitivity |
4T1 | 40 | Highest sensitivity |
Study on Anticancer Activity
A recent study focused on the anticancer potential of DMNPPA through in vitro assays. The results demonstrated that treatment with DMNPPA led to apoptosis in cancer cells, characterized by increased caspase activity and DNA fragmentation. The study concluded that DMNPPA could induce cell death through intrinsic apoptotic pathways.
In Silico Analysis
In silico docking studies have been conducted to predict the binding affinity of DMNPPA to various target proteins involved in cancer progression. These studies suggest that DMNPPA interacts favorably with the active sites of key enzymes such as DNMT1 (DNA methyltransferase) and VEGFR2 (vascular endothelial growth factor receptor), indicating potential pathways for therapeutic intervention.
Properties
IUPAC Name |
2,2-dimethyl-3-(4-nitrophenyl)propanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2,10(13)14)7-8-3-5-9(6-4-8)12(15)16/h3-6H,7H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPECYPCBIIJVFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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